![molecular formula C19H19F3N6O B13649506 2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13649506.png)

2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

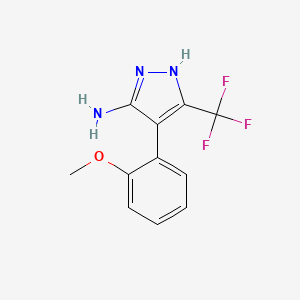

AWZ1066S is a highly specific anti-Wolbachia drug candidate developed for the treatment of human filariasis, including lymphatic filariasis and onchocerciasis . These diseases are caused by parasitic worms and are major public health problems in tropical regions, affecting millions of people worldwide . AWZ1066S targets the Wolbachia bacteria, which are essential for the survival and reproduction of the parasitic worms .

Méthodes De Préparation

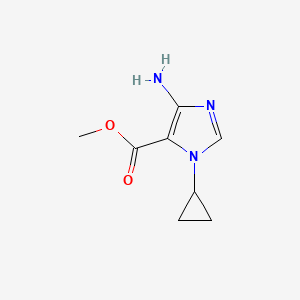

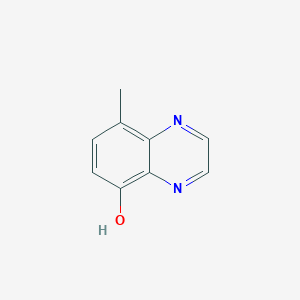

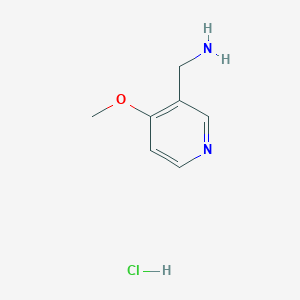

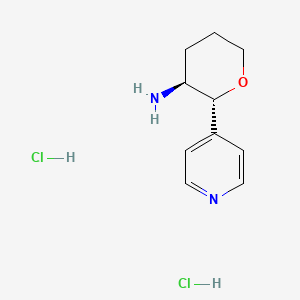

Synthetic Routes and Reaction Conditions: The synthesis of AWZ1066S involves several key steps, starting from 2,4-dichloropyrido[2,3-d]pyrimidine . The process includes the preparation of two key starting materials: [2-(trifluoromethyl)-3-pyridyl]methanamine and (S)-3-methylmorpholine . These intermediates are then combined under specific reaction conditions to produce AWZ1066S with high purity (>99%) .

Industrial Production Methods: An improved, cost-efficient, and scalable process for the industrial production of AWZ1066S has been developed . This optimized production route ensures the consistent delivery of high-purity active pharmaceutical ingredients (API) at kilogram scale to support ongoing clinical development .

Analyse Des Réactions Chimiques

Types of Reactions: AWZ1066S undergoes various chemical reactions, including substitution and reduction reactions . These reactions are crucial for the synthesis and modification of the compound to achieve the desired pharmacological properties .

Common Reagents and Conditions: Common reagents used in the synthesis of AWZ1066S include anhydrous solvents and specific catalysts . The reactions are typically carried out under nitrogen atmosphere in oven-dried glassware to ensure the purity and stability of the final product .

Major Products Formed: The major product formed from these reactions is AWZ1066S itself, which is a highly potent and specific anti-Wolbachia agent . The compound is characterized by its high efficacy and minimal impact on the gut microbiota .

Applications De Recherche Scientifique

AWZ1066S has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying the synthesis and optimization of anti-Wolbachia agents . In biology and medicine, AWZ1066S is used to investigate the treatment of neglected tropical diseases such as lymphatic filariasis and onchocerciasis . The compound has shown promising results in preclinical and clinical studies, demonstrating its potential to significantly reduce the treatment duration and improve patient compliance . In industry, AWZ1066S is being developed as a cost-effective and scalable solution for the production of anti-Wolbachia drugs .

Mécanisme D'action

AWZ1066S exerts its effects by targeting the Wolbachia bacteria, which are symbiotic organisms essential for the survival and reproduction of the parasitic worms . The compound disrupts the bacterial cell processes, leading to the depletion of Wolbachia populations within the worms . This, in turn, results in the death of the adult worms and the inhibition of embryogenesis, effectively blocking the transmission of the parasites .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to AWZ1066S include other anti-Wolbachia agents such as doxycycline and benzimidazole anthelmintics (e.g., albendazole and oxfendazole) .

Uniqueness: AWZ1066S is unique in its high specificity and potency as an anti-Wolbachia agent . Unlike doxycycline, which requires a prolonged treatment duration, AWZ1066S can achieve significant Wolbachia depletion and worm sterilization within a short treatment period . Additionally, AWZ1066S has minimal impact on the gut microbiota and a lower risk of resistance development compared to broad-spectrum antibiotics .

Propriétés

Formule moléculaire |

C19H19F3N6O |

|---|---|

Poids moléculaire |

404.4 g/mol |

Nom IUPAC |

2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C19H19F3N6O/c1-12-11-29-9-8-28(12)18-26-16-14(5-3-7-24-16)17(27-18)25-10-13-4-2-6-23-15(13)19(20,21)22/h2-7,12H,8-11H2,1H3,(H,24,25,26,27) |

Clé InChI |

IZFVCNUAPFSNCO-UHFFFAOYSA-N |

SMILES canonique |

CC1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13649427.png)

![3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13649432.png)

![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13649513.png)